molecular formula C10H18O2 B13767828 (+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one CAS No. 71547-63-2

(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one

Cat. No.: B13767828
CAS No.: 71547-63-2
M. Wt: 170.25 g/mol
InChI Key: HPKAJXIDKBSLHJ-UHFFFAOYSA-N
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Description

Tagetonol is a naturally occurring compound found in the essential oil of certain plants, such as the Japanese Ho-leaf oil. It is a monoterpenoid with the molecular formula C10H18O2 and a molecular weight of 170.2487 . Tagetonol is known for its pleasant aroma and is used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tagetonol can be synthesized through various chemical reactions involving the starting materials such as linalool. One common method involves the oxidation of linalool using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires a solvent such as acetone or dichloromethane and is carried out at room temperature.

Industrial Production Methods: In industrial settings, Tagetonol is often extracted from natural sources like the Ho-leaf oil through steam distillation. The leaves and small twigs of the Ho-Sho tree are subjected to steam distillation to obtain the essential oil, which contains Tagetonol along with other constituents .

Chemical Reactions Analysis

Types of Reactions: Tagetonol undergoes various chemical reactions, including:

    Oxidation: Tagetonol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of Tagetonol can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Tagetonol can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetone, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), solvents like dichloromethane, room temperature.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

Tagetonol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tagetonol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, Tagetonol may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with receptors in the nervous system to produce analgesic effects .

Comparison with Similar Compounds

  • Linalool
  • Citronellol
  • Geraniol

Properties

CAS No.

71547-63-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

6-hydroxy-2,6-dimethyloct-7-en-4-one

InChI

InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3

InChI Key

HPKAJXIDKBSLHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(C)(C=C)O

Origin of Product

United States

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